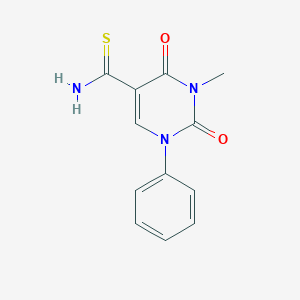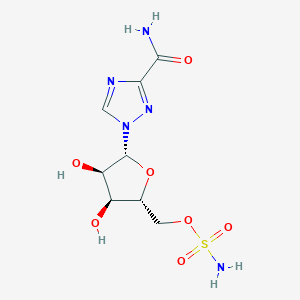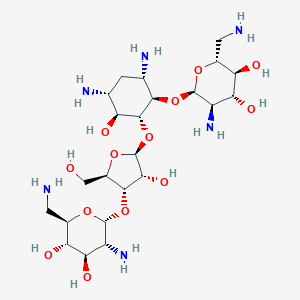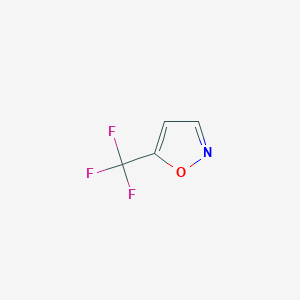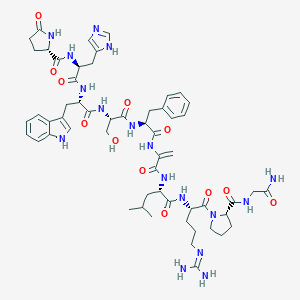![molecular formula C8H13NO2 B040974 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 20448-79-7](/img/structure/B40974.png)
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Descripción general
Descripción
Bici[2.1.1]hexano, comúnmente conocido como BCH, es un compuesto bicíclico puenteado saturado.
Aplicaciones Científicas De Investigación
BCH tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: BCH se utiliza como un bloque de construcción para la síntesis de compuestos químicos complejos.
Mecanismo De Acción
BCH ejerce sus efectos al inhibir los transportadores de aminoácidos del sistema L, que son responsables de la absorción de aminoácidos neutros en las células. Esta inhibición conduce a la privación de aminoácidos esenciales, lo que resulta en la supresión del crecimiento celular y la inducción de la apoptosis en las células cancerosas . Los objetivos moleculares involucrados en este mecanismo incluyen LAT1 y LAT2, que son isoformas de los transportadores de aminoácidos del sistema L .
Análisis Bioquímico
Biochemical Properties
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid plays a significant role in biochemical reactions. It is known to inhibit the LAT1, which is crucial for the cellular uptake of amino acids . This interaction with LAT1 can influence various biochemical processes, including mTOR phosphorylation .
Cellular Effects
The effects of this compound on cells are profound. By inhibiting LAT1, it can significantly suppress the cellular uptake of amino acids, leading to the suppression of cancer growth and induction of apoptosis . This indicates that this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically LAT1 . By inhibiting LAT1, it can significantly reduce the cellular uptake of amino acids and mTOR phosphorylation . This can lead to changes in gene expression and induce the suppression of cancer growth and apoptosis .
Temporal Effects in Laboratory Settings
Its role as a LAT1 inhibitor suggests potential long-term effects on cellular function, particularly in the context of cancer cell growth and apoptosis .
Metabolic Pathways
This compound is involved in the metabolic pathways related to amino acid transport, specifically through its interaction with LAT1 . This could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely mediated through its interaction with LAT1
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de biciclo[2.1.1]hexanos polisustituidos implica una reacción de cicloadición fotocatalítica. Este método proporciona acceso a biciclo[2.1.1]hexanos con distintos patrones de sustitución. La reacción es operacionalmente simple y permite la preparación de especies funcionalizadas en el puente .
Métodos de producción industrial
La producción industrial de BCH y sus análogos se puede lograr a partir de precursores económicos. Esta ruta sintética permite la preparación estereoselectiva del isómero biológicamente activo de estos compuestos. La estereoquímica en la posición 4' del nucleósido se puede controlar para producir BCH enriquecido enantioméricamente y sus análogos .
Análisis De Reacciones Químicas
Tipos de reacciones
BCH experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: BCH se puede oxidar para formar diferentes productos dependiendo de los reactivos y condiciones utilizados.
Reducción: Las reacciones de reducción pueden modificar la estructura de BCH, llevando a la formación de diferentes derivados.
Sustitución: Las reacciones de sustitución implican el reemplazo de uno o más átomos en la molécula de BCH por otros átomos o grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de BCH incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones para estas reacciones pueden variar ampliamente, dependiendo de los productos deseados y la reacción específica que se esté realizando .
Principales productos formados
Los principales productos formados a partir de las reacciones de BCH incluyen varios derivados sustituidos, que pueden utilizarse como bloques de construcción para una mayor síntesis química .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a BCH incluyen otros compuestos bicíclicos puenteados como biciclo[1.1.1]pentano y biciclo[3.1.1]heptano .
Singularidad de BCH
BCH es único debido a sus distintos patrones de sustitución y la capacidad de explorar el espacio químico que es inaccesible a los motivos aromáticos. La funcionalización de las posiciones del puente en BCH brinda oportunidades para el diseño de fármacos y el desarrollo de nuevos compuestos químicos .
Propiedades
IUPAC Name |
2-aminobicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUVBVXDFRDIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942624 | |
| Record name | 2-Aminonorbornane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20448-79-7, 39669-35-7 | |
| Record name | 2-Aminobicyclo(2,2,1)heptane-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020448797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039669357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminonorbornane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid?
A1: this compound (BCH) has a molecular formula of C8H13NO2 and a molecular weight of 155.20 g/mol.
Q2: Is this compound chiral?
A: Yes, BCH is a chiral molecule, existing as four stereoisomers. Its insulin-releasing activity is stereospecific, with the (−)-b-aminobicycloheptane carboxylic acid isomer exhibiting the most potent activity. []
Q3: What is the primary target of this compound in biological systems?
A: BCH primarily targets the L-type amino acid transporter (LAT) family. These transporters are responsible for the sodium-independent transport of large, neutral amino acids across cell membranes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: How does this compound interact with its target?
A: BCH acts as a competitive inhibitor of LATs, binding to the transporter and preventing the uptake of natural amino acids like leucine, isoleucine, phenylalanine, and tyrosine. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: What are the downstream effects of this compound inhibiting L-type amino acid transporters?
A5: Inhibiting LATs with BCH can have various downstream effects, depending on the cell type and experimental context. Some observed effects include:
- Reduced amino acid uptake: BCH directly reduces the cellular uptake of LAT substrates, impacting protein synthesis and cellular metabolism. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Altered insulin release: In pancreatic beta cells, BCH can both stimulate and inhibit insulin release depending on the experimental conditions. It has been shown to activate glutamate dehydrogenase, influencing insulin secretion. [, , , ]
- Changes in glutathione metabolism: BCH can indirectly affect glutathione efflux from hepatocytes, potentially by interacting with methionine transport. []
- Modulation of methylmercury uptake: BCH can inhibit the transport of methylmercury across the blood-brain barrier, suggesting that methylmercury may utilize LATs for CNS entry. []
Q6: Is this compound specific to a particular L-type amino acid transporter subtype?
A: While BCH exhibits broad inhibition of LATs, studies suggest some preference for specific subtypes. For instance, it shows significant inhibition of LAT1 and LAT2, both involved in the transport of large neutral amino acids. [, ] It also interacts with system L2, another Na+-independent transporter system. []
Q7: How is this compound used in scientific research?
A7: BCH is widely used as a pharmacological tool to:
- Characterize amino acid transport systems: Researchers employ BCH to identify and differentiate between various amino acid transporters in different cell types and tissues. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Study the role of LATs in specific physiological processes: By selectively inhibiting LATs with BCH, researchers can investigate their involvement in processes such as insulin secretion, nutrient uptake, and neurotransmitter release. [, , , , , ]
- Develop novel drug delivery strategies: Understanding the interaction of BCH with LATs can provide insights for designing drug delivery systems that utilize these transporters to enhance drug uptake into specific cells or tissues. [, ]
Q8: Are there any other research areas where this compound is relevant?
A8: Yes, BCH has also been explored in the development of:
- Anti-cancer agents: Researchers are investigating the potential of targeting LAT1, which is overexpressed in several cancers, with BCH-derived compounds as a novel therapeutic strategy. [, , ]
- Probes for imaging techniques: Studies have explored the use of radiolabeled BCH analogs for visualizing tumors with positron emission tomography (PET). []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


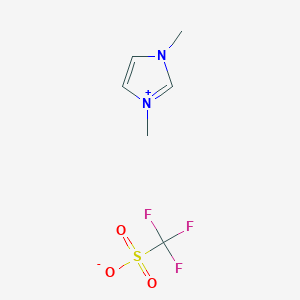
![3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40892.png)

